(1H-indol-6-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1H-indol-6-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H18N4O2 and its molecular weight is 322.368. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor and Anticancer Properties
Research has demonstrated that compounds with similar structures exhibit significant antitumor and anticancer activities. For instance, a study on aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones revealed potent, selective, and orally efficacious c-Met/ALK dual inhibitor properties, showing significant tumor growth inhibition in human gastric carcinoma xenograft models (Jingrong Li et al., 2013). Similarly, pyrazolinyl-indole derivatives were synthesized and demonstrated remarkable cytotoxic activities against various cancer cell lines, highlighting their potential as new epidermal growth factor receptor (EGFR) inhibitors (H. Khalilullah et al., 2022).
Analgesic and Anti-inflammatory Activities
The synthesis of new pyrazole derivatives from β-hydroxy enones and hydrazines showed that these derivatives exhibited moderate to significant analgesic and anti-inflammatory activities, suggesting their potential as pain and inflammation management agents (P. Priyadarsini et al., 2020).
Antimicrobial Properties
Pyrazolines, as biologically and pharmaceutically active scaffolds, have been synthesized and tested for antimicrobial activities. Studies indicate that these compounds show significant antimicrobial effects, underscoring their potential in developing new antimicrobial agents (Amara Mumtaz et al., 2015).
Molecular Interaction and Docking Studies
Research into the molecular interaction of antagonists with cannabinoid receptors, as well as the synthesis and conformational analysis of substance P antagonist analogues, provides insights into the structural and functional dynamics essential for drug discovery. These studies contribute to the understanding of receptor-ligand interactions, which is crucial for designing selective and potent therapeutic agents (J. Shim et al., 2002).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of changes depending on the specific derivative and target . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to impact a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been reported to inhibit the replication of certain viruses, suggesting an impact on viral replication pathways .
Result of Action
Given the broad range of biological activities associated with indole derivatives, the effects could potentially be diverse depending on the specific target and biological context .
Properties
IUPAC Name |
1H-indol-6-yl-(4-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-18(14-2-1-13-3-6-20-16(13)11-14)22-9-4-15(5-10-22)24-17-12-19-7-8-21-17/h1-3,6-8,11-12,15,20H,4-5,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAMZZKTJFMLSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC4=C(C=C3)C=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.